
Preladenant
Descripción general
Descripción
Preladenant, también conocido como SCH 420814, es un antagonista potente y selectivo del receptor de adenosina A2A. Fue desarrollado por Schering-Plough y se ha investigado como un posible tratamiento para la enfermedad de Parkinson. El compuesto ha mostrado promesa en ensayos preclínicos y clínicos tempranos, pero no demostró eficacia significativa en ensayos de etapa tardía .
Aplicaciones Científicas De Investigación
Parkinson's Disease
-
Adjunctive Therapy with Levodopa :
- Preladenant has been studied as an adjunct to levodopa therapy in patients with Parkinson's disease. In a phase 2b trial, it was found to reduce "off" time (periods when the medication is not working effectively) but did not show superiority over placebo at the studied doses (2 mg, 5 mg, and 10 mg) .
- Table 1: Efficacy Data from Phase 2 Trials
Treatment Change in Off Time (hours) Proportion of Responders (%) This compound 2 mg -0.10 31.0 This compound 5 mg -0.20 33.0 This compound 10 mg -0.00 36.1 Rasagiline -0.30 30.5 Placebo - - - Monotherapy Studies :
- Neuroprotective Effects :
Mechanistic Insights
This compound's mechanism involves antagonism of the A2A receptor, which has implications for its use in various neurological conditions:
- Modulation of Neurotransmitter Release : By blocking A2A receptors, this compound may enhance dopamine release and improve motor function.
- Potential in Other Disorders : Beyond Parkinson's disease, there is ongoing research into the use of this compound for other neuropsychiatric conditions due to its effects on neurotransmitter systems .
Case Studies and Research Findings
- Non-Human Primate Studies :
- PET Imaging Studies :
- Long-Term Efficacy :
Mecanismo De Acción
Preladenant ejerce sus efectos uniéndose selectivamente y antagonizando el receptor de adenosina A2A. Este receptor participa en la regulación de la liberación de neurotransmisores, particularmente la dopamina, en el cerebro. Al bloquear el receptor A2A, this compound mejora la señalización dopaminérgica, lo que puede ayudar a aliviar los síntomas motores en la enfermedad de Parkinson. Los objetivos moleculares y las vías implicadas incluyen la vía estriadopallida y la modulación de los niveles de monofosfato de adenosina cíclico (AMPc) .
Análisis Bioquímico
Biochemical Properties
Preladenant has an inhibition constant of 1.1 nM and exhibits greater than 1000-fold selectivity for A2A receptors over A1, A2B, and A3 receptor subtypes . It interacts with the adenosine A2A receptor, a protein that plays a crucial role in biochemical reactions .
Cellular Effects
This compound influences cell function by antagonizing the adenosine A2A receptor. This receptor is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the adenosine A2A receptor. This binding interaction results in the inhibition of the receptor, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. This compound has shown stability and no significant degradation over time
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This compound is known to target the adenosine A2A receptor, which is located in various compartments or organelles within the cell .
Métodos De Preparación
La síntesis de Preladenant implica múltiples pasos, comenzando desde materiales de partida fácilmente disponiblesLas condiciones de reacción a menudo implican el uso de bases fuertes, altas temperaturas y solventes específicos para facilitar las transformaciones deseadas .
Los métodos de producción industrial para this compound están diseñados para optimizar el rendimiento y la pureza, al tiempo que minimizan los costos y el impacto ambiental. Estos métodos pueden involucrar procesos de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad para garantizar la consistencia y la seguridad del producto final .
Análisis De Reacciones Químicas
Preladenant experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula de this compound.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son comunes en la síntesis y modificación de this compound.
Reactivos y condiciones comunes: Los reactivos típicos incluyen ácidos y bases fuertes, agentes oxidantes y agentes reductores. Las condiciones de reacción a menudo implican temperaturas, presiones y atmósferas inertes controladas para garantizar los resultados deseados.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. .
Comparación Con Compuestos Similares
Preladenant se compara con otros antagonistas del receptor de adenosina A2A, como:
Istradefyllina: Otro antagonista selectivo del receptor A2A aprobado para el tratamiento de la enfermedad de Parkinson. Ha demostrado eficacia para reducir el tiempo "apagado" en los pacientes.
Tozadenant: Un compuesto con selectividad y potencia similares para el receptor A2A, pero que enfrentó desafíos en el desarrollo clínico debido a preocupaciones de seguridad.
Singularidad: La alta selectividad de this compound para el receptor A2A y su perfil farmacocinético favorable lo convierten en un candidato único entre los antagonistas del receptor de adenosina. .
Actividad Biológica
Preladenant, also known as SCH 420814, is a selective antagonist of the adenosine A2A receptor, which plays a significant role in various neurological functions and disorders. This compound has garnered attention for its potential therapeutic applications in treating Parkinson's disease (PD) and other movement disorders. The following sections will explore the biological activity of this compound, supported by relevant studies, data tables, and research findings.
This compound operates primarily as an adenosine A2A receptor antagonist . The adenosine A2A receptor is a G-protein coupled receptor that is predominantly expressed in the brain regions associated with motor control, particularly the basal ganglia. By blocking this receptor, this compound can modulate neurotransmitter release and improve motor function in PD patients.
- Affinity : this compound exhibits a high affinity for the A2A receptor with a value of 1.1 nM, demonstrating over 1000-fold selectivity against A1, A2B, and A3 receptors .
- Dosing : Clinical studies have shown that doses ranging from 5 mg to 200 mg can achieve significant receptor occupancy, with doses above 50 mg resulting in over 80% blockade of the A2A receptor .
Phase IIb Trials
Two pivotal Phase IIb clinical trials investigated the efficacy of this compound as an adjunct therapy to levodopa in patients with PD. The primary endpoint was the reduction in "off" time—a period when the medication is not effective.
- Trial Results :
- Trial 1 : No significant difference was observed between this compound and placebo regarding off time reduction. The least-squares mean response showed no statistically significant improvement across various dosages (2 mg, 5 mg, 10 mg) compared to placebo .
- Trial 2 : Similar findings were reported, with an overall tolerability profile indicating that this compound was well tolerated among participants .
Dosage (mg) | Mean Reduction in Off Time (hours) | 95% CI |
---|---|---|
This compound 2 mg | -0.10 | (-0.69 to 0.46) |
This compound 5 mg | -0.20 | (-0.75 to 0.41) |
This compound 10 mg | -0.00 | (-0.62 to 0.53) |
Rasagiline 1 mg | -0.30 | (-0.90 to 0.26) |
Safety Profile
The safety profile of this compound has been generally favorable across trials:
- Adverse events were reported in approximately 55% of patients receiving this compound, similar to placebo rates .
- The most commonly reported adverse event associated with this compound was constipation (5.7%) compared to placebo (0.6%) .
Preclinical Studies
Preclinical studies have provided insights into the potential benefits of this compound in animal models:
- In non-human primate studies involving MPTP-induced parkinsonism, this compound demonstrated significant improvements in parkinsonian symptoms when administered alone or in combination with levodopa .
Summary of Animal Study Findings
Treatment | Dose (mg/kg) | Mean Parkinsonian Score Improvement |
---|---|---|
This compound | 3 | Significant improvement |
Levodopa | All doses | Significant improvement |
Combination Therapy | This compound + Levodopa | Significant improvement |
Propiedades
IUPAC Name |
4-(furan-2-yl)-10-[2-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYWJKSSUANMHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191219 | |
Record name | Preladenant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377727-87-2 | |
Record name | Preladenant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=377727-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Preladenant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0377727872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Preladenant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11864 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Preladenant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[2-[4-[4-[(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethyl]- 2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5- e]pyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRELADENANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/950O97NUPO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.